molecular formula C18H22ClNO B12445397 N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide

N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide

Cat. No.: B12445397
M. Wt: 303.8 g/mol
InChI Key: RESIGIIOWZMZFF-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a 4-chlorophenyl group and a carboxamide moiety into the adamantane framework enhances the compound’s chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the hydrogenation of dicyclopentadiene or the rearrangement of tricyclo[3.3.1.1^3,7]decane.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the 4-chlorophenylmethyladamantane intermediate with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in water, sodium methoxide (NaOMe) in methanol, ammonia (NH3) in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: Studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication, leading to antiviral effects. Additionally, the compound’s structural features, such as the adamantane core and the 4-chlorophenyl group, contribute to its ability to interact with biological targets and exert its effects.

Comparison with Similar Compounds

N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane core.

    Rimantadine: A derivative of amantadine with similar antiviral properties.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness

This compound is unique due to the presence of the 4-chlorophenyl group and the carboxamide moiety, which impart distinct chemical and biological properties

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H22ClNO/c19-16-3-1-12(2-4-16)11-20-17(21)18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H,20,21)

InChI Key

RESIGIIOWZMZFF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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